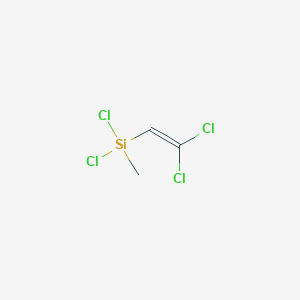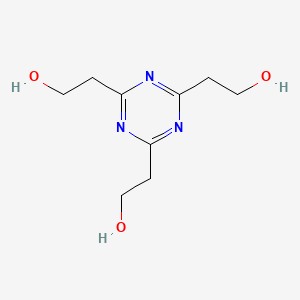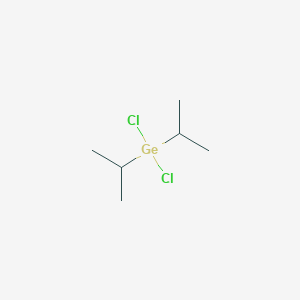
Butyl(diphenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(diphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two phenyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are known for their unique chemical properties and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of butyl(diphenyl)chlorosilane. The reaction typically proceeds as follows:
Butyl(diphenyl)chlorosilane+H2O→this compound+HCl
This reaction is usually carried out under controlled conditions to ensure the complete conversion of the chlorosilane to the silanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes where oligomeric siloxane diols are polycondensed to obtain silanol end-capped polymers . The process typically includes steps to remove volatile compounds and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl(diphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Silanols can be reduced to silanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanes depending on the reagent used
Scientific Research Applications
Butyl(diphenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of butyl(diphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, silanols can interact with enzymes and other proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Diphenylsilanediol
- Triphenylsilanol
- Butyl(trimethyl)silanol
Uniqueness
Butyl(diphenyl)silanol is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for specific reactivity patterns and applications that are not observed in other silanols .
Properties
CAS No. |
17964-41-9 |
|---|---|
Molecular Formula |
C16H20OSi |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
butyl-hydroxy-diphenylsilane |
InChI |
InChI=1S/C16H20OSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI Key |
GEEVFOWFGFZMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)





![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)





![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)

